Hydroxy-PEG10-acid sodium salt

Description

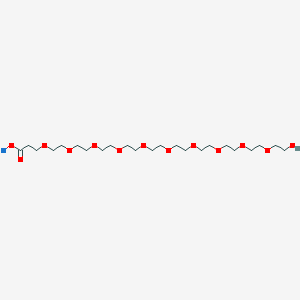

Hydroxy-PEG10-acid sodium salt (CAS 2375611-66-6) is a polyethylene glycol (PEG)-based compound featuring a terminal hydroxyl group (-OH) and a carboxylic acid (-COOH) group, with the latter stabilized as a sodium salt. Its molecular formula is C₂₃H₄₆O₁₃, and it has a molecular weight of 530.6 g/mol . The structure consists of a 10-unit PEG chain (10 ethylene oxide repeats) flanked by a hydroxyl group at one end and a sodium-carboxylate group at the other. This configuration enhances water solubility and biocompatibility, making it a critical linker in bioconjugation applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Key properties include:

- Purity: >98% (HPLC/LCMS) .

- Applications: Synthesis of PROTACs (to bridge E3 ligase ligands and target proteins) and ADCs (to conjugate antibodies with cytotoxic payloads) .

- Stability: The sodium salt form improves solubility in aqueous buffers, facilitating reactions under physiological conditions .

Properties

Molecular Formula |

C23H45NaO13 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

sodium;3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H46O13.Na/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26;/h24H,1-22H2,(H,25,26);/q;+1/p-1 |

InChI Key |

AESDAJWCXKLNLU-UHFFFAOYSA-M |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG10-acid sodium salt is synthesized by reacting polyethylene glycol (PEG) with a carboxylic acid derivative. The hydroxyl group of PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability and ease of handling .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reaction typically occurs in a solvent such as water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to ensure complete solubility of the reactants. The product is then purified and converted to its sodium salt form for stability .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG10-acid sodium salt undergoes various chemical reactions, including:

Esterification: The hydroxyl group can be esterified with other carboxylic acids to form ester linkages.

Common Reagents and Conditions

EDC and HATU: Used as activators for amide bond formation.

Solvents: Water, DMSO, and DMF are commonly used solvents for these reactions.

Major Products Formed

Scientific Research Applications

Hydroxy-PEG10-acid sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers

Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Hydroxy-PEG10-acid sodium salt involves its ability to form stable linkages with other molecules. The terminal carboxylic acid can react with primary amines to form amide bonds, while the hydroxyl group can undergo further derivatization or replacement with other reactive functional groups . These reactions enable the compound to serve as a versatile linker in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-PEG10-acid sodium salt belongs to a broader class of PEG-based linkers. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Comparison of this compound with Similar PEG-Based Linkers

Key Comparative Insights

Functional Group Diversity: this compound’s hydroxyl and carboxylate groups enable orthogonal conjugation strategies (e.g., carbodiimide coupling for -COOH and click chemistry for -OH) . Amino-PEG10-acid (with -NH₂ and -COOH) supports NHS ester or maleimide-based bioconjugation, ideal for amine-reactive payloads . Bis-PEG10-acid provides two carboxylic acid termini, enabling symmetric crosslinking in polymer scaffolds .

Solubility and Stability: The sodium salt form of Hydroxy-PEG10-acid offers superior aqueous solubility compared to its free acid counterpart, critical for in vivo applications . TLR7/8 agonist 4 hydroxy-PEG10-acid hydrochloride integrates an immunostimulatory agonist, but its hydrochloride salt may limit compatibility with acid-sensitive payloads .

Biological Applications: this compound is widely used in PROTACs due to its balanced hydrophilicity and spacer length, which optimize protein degradation efficiency .

Commercial Availability: this compound is available in research-grade quantities (100 mg–250 mg), while Amino-PEG10-acid is offered in larger batches (1 g–5 g) due to broader peptide synthesis demand .

Research Findings and Challenges

PROTAC Efficiency :

this compound’s PEG chain length (10 units) provides an optimal balance between flexibility and steric hindrance in PROTACs. Studies show PEG10 spacers improve target protein degradation by 40–60% compared to shorter PEG chains (e.g., PEG4) .

ADC Payload Release :

In ADCs, the sodium carboxylate group enhances solubility of hydrophobic payloads (e.g., TLR7/8 agonists), but hydrolysis of the ester bond in acidic tumor microenvironments remains a challenge .

Synthetic Limitations : Batch-to-batch variability in PEG chain length (e.g., ±1 ethylene oxide unit) can affect reproducibility, necessitating rigorous quality control via HPLC and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.